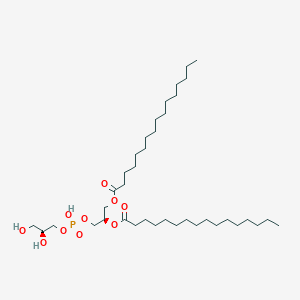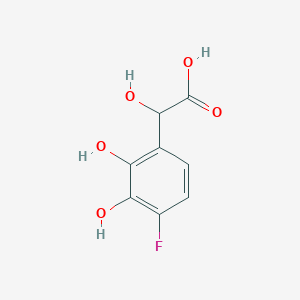
2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid
描述
2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid (FDOPA) is a chemical compound that has been widely used in scientific research. It is a derivative of L-DOPA, which is an amino acid that is involved in the production of neurotransmitters such as dopamine, norepinephrine, and epinephrine. FDOPA has been used in various fields of research, including medical imaging, cancer research, and neuroscience.
作用机制
2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid is taken up by cells via the same transporters that are responsible for the uptake of L-DOPA. Once inside the cell, 2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid is converted to 2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid-quinone, which can be further metabolized to produce dopamine. 2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid-quinone can also react with proteins and DNA, leading to the formation of adducts. The formation of these adducts can lead to cell damage and death.
Biochemical and Physiological Effects:
2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid has been shown to have a number of biochemical and physiological effects. In the brain, 2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid is taken up by dopaminergic neurons and converted to dopamine, which is a neurotransmitter that is involved in the regulation of mood, motivation, and movement. In tumors, 2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid is taken up by cells that have high rates of amino acid metabolism, which is a hallmark of many types of cancer. 2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid in lab experiments is its specificity for dopaminergic neurons and amino acid metabolism in tumors. This allows researchers to study these processes in detail. However, 2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid has a relatively short half-life, which can limit the amount of time that researchers have to study its effects. Additionally, 2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid can be difficult to synthesize, which can limit its availability for research purposes.
未来方向
There are a number of future directions for research on 2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid. One area of interest is the development of new imaging techniques that can be used to visualize the metabolism of dopamine and amino acids in vivo. Another area of interest is the development of new cancer treatments that target amino acid metabolism in tumors. Additionally, researchers are interested in studying the role of 2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid in the regulation of other neurotransmitters and in the treatment of other neurological disorders.
科学研究应用
2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid has been used in various scientific research applications. One of its main uses is in medical imaging, particularly in positron emission tomography (PET) imaging. 2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid has been used to visualize the metabolism of dopamine in the brain and to detect neuroendocrine tumors. 2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid has also been used in cancer research to study the metabolism of tumors and to develop new cancer treatments. In neuroscience, 2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid has been used to study the role of dopamine in various neurological disorders, including Parkinson's disease and schizophrenia.
属性
CAS 编号 |
152354-23-9 |
|---|---|
产品名称 |
2-(4-Fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid |
分子式 |
C8H7FO5 |
分子量 |
202.14 g/mol |
IUPAC 名称 |
2-(4-fluoro-2,3-dihydroxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H7FO5/c9-4-2-1-3(5(10)7(4)12)6(11)8(13)14/h1-2,6,10-12H,(H,13,14) |
InChI 键 |
OKHIKQGPFJQQHG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1C(C(=O)O)O)O)O)F |
规范 SMILES |
C1=CC(=C(C(=C1C(C(=O)O)O)O)O)F |
同义词 |
Benzeneacetic acid, 4-fluoro-alpha,2,3-trihydroxy- (9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one](/img/structure/B116249.png)
![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-2-oxo-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B116250.png)
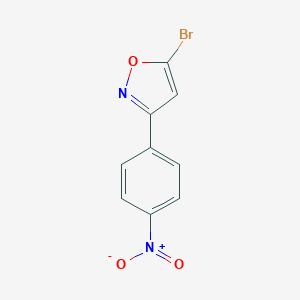
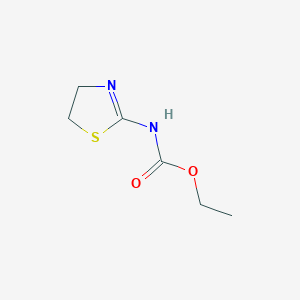

![[(2S)-2,3-diacetyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B116256.png)
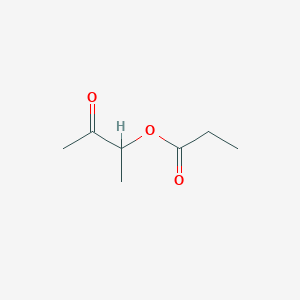
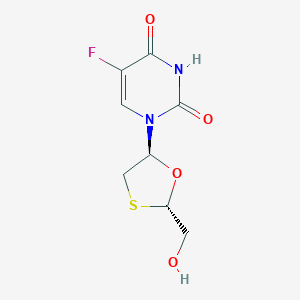
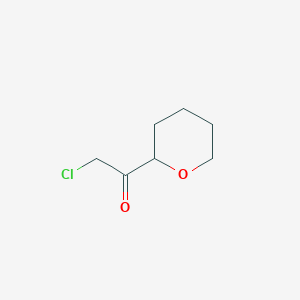


![3-methyl-2-[(Z)-(1-methyl-2-oxopyrrolidin-3-ylidene)methyl]imidazole-4-carbonitrile](/img/structure/B116273.png)
